molecular formula C27H21BrN2O4S B2817192 N-(2-benzoyl-4-bromophenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide CAS No. 321555-72-0

N-(2-benzoyl-4-bromophenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide

Cat. No. B2817192
CAS RN: 321555-72-0
M. Wt: 549.44
InChI Key: XSJBAVIQEDTXIE-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-bromophenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide is a compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. It is a member of the sulfonylurea class of compounds, which are commonly used in the treatment of type 2 diabetes. However, this compound has also been shown to have other potential applications, including as an anti-cancer agent.

Scientific Research Applications

Solid Phase Synthesis and Crystal Structure

  • Solid Phase Synthesis : A related compound, N-p-Methylbenzyl benzamide, was synthesized using solid-phase synthesis techniques, demonstrating the utility of solid-phase synthesis in producing benzamide derivatives with defined structures and properties. The crystal structure of this compound was determined, providing insight into its molecular configuration and potential interactions (Luo & Huang, 2004).

Anti-Acetylcholinesterase Activity

  • Piperidine Derivatives : Piperidine derivatives, including benzamide compounds, have been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. These studies suggest potential therapeutic applications in neurodegenerative diseases such as Alzheimer's, indicating that structurally related benzamides may also possess biological activity (Sugimoto et al., 1990).

Chemoselective N-Benzoylation

  • Chemoselective N-Benzoylation : Research into the chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates has yielded N-(2-hydroxyphenyl)benzamides, compounds of biological interest. This highlights the versatility of benzamide derivatives in synthesizing biologically relevant molecules (Singh, Lakhan, & Singh, 2017).

Antifungal Activity

  • Novel Derivatives with Antifungal Activity : Novel derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have shown antifungal activity, indicating the potential of benzamide compounds in developing new antifungal agents (Ienascu et al., 2018).

Anticancer Evaluation

  • Anticancer Evaluation : Derivatives of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been synthesized and evaluated for anticancer activity against several cancer cell lines, demonstrating the potential of benzamide derivatives in cancer therapy (Ravinaik et al., 2021).

properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21BrN2O4S/c1-18-11-14-21(15-12-18)35(33,34)30-25-10-6-5-9-22(25)27(32)29-24-16-13-20(28)17-23(24)26(31)19-7-3-2-4-8-19/h2-17,30H,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJBAVIQEDTXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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